(1S,6R)-1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid
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Overview
Description
(1S,6R)-1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid is a cis-1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid. It is a conjugate acid of a (1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate. It is an enantiomer of a (1R,6S)-1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid.
Scientific Research Applications
Application in Anticancer Agent Synthesis
The compound (1S,6R)-1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid has been explored in the synthesis of compounds related to the alkaloid vindoline, a precursor to significant anticancer agents like vinblastine and vincristine. This research illustrates the compound's role in developing treatments for cancer (White & Banwell, 2016).
Synthetic Transformation into Hydroxyshikimic Acid
The compound's conversion into 6β-hydroxyshikimic acid and its derivatives has been documented. This demonstrates its versatility in synthesizing various biochemically significant molecules (Blacker et al., 1995).
Microbial Production and Transformation
A study found that microbial processes could transform benzoic acid into this compound, highlighting the biotechnological applications of this compound in producing enantiomerically pure substances (Myers et al., 2001).
Biotechnological Synthesis with Klebsiella pneumoniae
An innovative approach using recombinant Klebsiella pneumoniae showcased the production of homochiral diols related to this compound. This study emphasizes the compound's importance in the field of metabolic engineering and biotechnology (Müller et al., 1996).
Role in Enantioselective Synthesis
The compound plays a crucial role in the enantioselective synthesis of polyhydroxy cyclohexyl-β-amino acid derivatives, highlighting its utility in asymmetric synthesis and pharmaceutical applications (An-qi, 2007).
Properties
CAS No. |
32359-20-9 |
---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-5-3-1-2-4-7(5,11)6(9)10/h1-5,8,11H,(H,9,10)/t5-,7+/m1/s1 |
InChI Key |
PUCYIVFXTPWJDD-VDTYLAMSSA-N |
Isomeric SMILES |
C1=C[C@H]([C@@](C=C1)(C(=O)O)O)O |
SMILES |
C1=CC(C(C=C1)(C(=O)O)O)O |
Canonical SMILES |
C1=CC(C(C=C1)(C(=O)O)O)O |
32359-20-9 | |
Synonyms |
cyclohexadiene-1,2-diol-1-carboxylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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